molecular formula C13H14Cl2N2O B5707367 3,4-DICHLORO-N'~1~-CYCLOHEXYLIDENBENZOHYDRAZIDE

3,4-DICHLORO-N'~1~-CYCLOHEXYLIDENBENZOHYDRAZIDE

Cat. No.: B5707367
M. Wt: 285.17 g/mol
InChI Key: YRIKFNSTYIMRCE-UHFFFAOYSA-N
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Description

3,4-DICHLORO-N’~1~-CYCLOHEXYLIDENBENZOHYDRAZIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms attached to a benzene ring and a cyclohexylidene group attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N’~1~-CYCLOHEXYLIDENBENZOHYDRAZIDE typically involves the reaction of 3,4-dichlorobenzohydrazide with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N’~1~-CYCLOHEXYLIDENBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce cyclohexylidene derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s reactivity makes it a candidate for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N’~1~-CYCLOHEXYLIDENBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: A related compound with similar structural features but different reactivity and applications.

    3,4-Dichlorobenzamide: Another structurally related compound used in different industrial applications.

Uniqueness

3,4-DICHLORO-N’~1~-CYCLOHEXYLIDENBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3,4-dichloro-N-(cyclohexylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O/c14-11-7-6-9(8-12(11)15)13(18)17-16-10-4-2-1-3-5-10/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIKFNSTYIMRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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